molecular formula C10H6INO2 B11833494 6-Iodo-8-quinolinecarboxylic acid CAS No. 70585-50-1

6-Iodo-8-quinolinecarboxylic acid

Cat. No.: B11833494
CAS No.: 70585-50-1
M. Wt: 299.06 g/mol
InChI Key: LUUJHZXJXVGGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-8-quinolinecarboxylic acid is a chemical compound with the molecular formula C10H6INO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of an iodine atom at the 6th position and a carboxylic acid group at the 8th position on the quinoline ring structure makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-8-quinolinecarboxylic acid typically involves a multi-step process. One common method includes the iodination of 8-quinolinecarboxylic acid. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions . Another approach involves a one-pot, three-component reaction using iodo-aniline, pyruvic acid, and phenyl-substituted aldehydes with trifluoroacetic acid as a catalyst .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using eco-friendly catalysts and minimizing waste, are often applied to scale up the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-8-quinolinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinolinecarboxylic acid derivatives with higher oxidation states.

    Reduction Products: Alcohol derivatives of quinoline.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Iodo-8-quinolinecarboxylic acid involves its interaction with microbial cells. The iodine atom and the quinoline ring structure play crucial roles in disrupting microbial cell processes, leading to antimicrobial effects. The compound targets microbial enzymes and proteins, inhibiting their function and preventing microbial growth .

Comparison with Similar Compounds

Uniqueness: 6-Iodo-8-quinolinecarboxylic acid is unique due to the specific positioning of the iodine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

70585-50-1

Molecular Formula

C10H6INO2

Molecular Weight

299.06 g/mol

IUPAC Name

6-iodoquinoline-8-carboxylic acid

InChI

InChI=1S/C10H6INO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5H,(H,13,14)

InChI Key

LUUJHZXJXVGGIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C(=O)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.